Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the spectral data for tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS No. 855784-40-6), a key intermediate in organic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the expected and observed data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a discussion of the underlying principles, detailed experimental protocols, and an in-depth interpretation of the spectral features. The collective data provides an unambiguous structural confirmation and a benchmark for quality assessment of this compound.
Introduction
tert-Butyl (6-methoxypyridin-2-yl)carbamate is a bifunctional molecule featuring a Boc-protected amine and a substituted pyridine ring. This structure makes it a valuable building block for the synthesis of more complex pharmaceutical agents and novel materials. The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability and ease of removal under acidic conditions.[1] The 6-methoxypyridin-2-amine core is a prevalent scaffold in medicinal chemistry.
Accurate structural elucidation and purity assessment are critical for any chemical compound used in research and development. Spectroscopic techniques are the cornerstone of this analysis. This guide synthesizes data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to create a complete analytical profile of the title compound, explaining the causal relationship between its molecular structure and its spectral output.
Compound Details:
| Parameter |
Value |
| IUPAC Name |
tert-butyl N-(6-methoxypyridin-2-yl)carbamate |
| CAS Number |
855784-40-6 |
| Molecular Formula |
C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol [2] |
Molecular Structure and Spectroscopic Predictions
The key to interpreting spectral data is to first understand the molecule's structure and the distinct chemical environments of its atoms and functional groups.
Figure 1: Key functional groups of tert-Butyl (6-methoxypyridin-2-yl)carbamate.
Based on this structure, we can predict the following:
-
¹H NMR: A large singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy protons, three distinct signals for the aromatic protons on the pyridine ring, and a broader singlet for the N-H proton.
-
¹³C NMR: Signals for the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, the methoxy carbon, and the five carbons of the pyridine ring.
-
Mass Spec: A molecular ion peak corresponding to the compound's mass, with a prominent [M+H]⁺ adduct in ESI-MS.
-
IR Spec: Characteristic absorption bands for the N-H bond, C=O of the carbamate, C-H bonds, and C-O ether linkages.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Causality and Expected Chemical Shifts
The electron-donating methoxy group and the electron-withdrawing carbamate group significantly influence the chemical shifts of the pyridine ring protons. The methoxy group at the 6-position will shield adjacent protons (H3 and H5), shifting them upfield, while the carbamate at the 2-position will have a deshielding effect. The most notable feature is the large singlet from the tert-butyl group, a hallmark of the Boc protecting group.[1]
Experimental Protocol
Figure 2: Standard workflow for ¹H NMR data acquisition.
Data Interpretation
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
Multiplicity |
Integration |
Assignment |
Rationale |
| ~7.55 |
t, J ≈ 7.8 Hz |
1H |
H4 (Pyridine) |
The H4 proton is coupled to both H3 and H5, resulting in a triplet. |
| ~7.35 |
d, J ≈ 7.5 Hz |
1H |
H5 (Pyridine) |
Coupled to the H4 proton. |
| ~6.95 |
(br s) |
1H |
N-H (Carbamate) |
Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |
| ~6.40 |
d, J ≈ 8.2 Hz |
1H |
H3 (Pyridine) |
Coupled to the H4 proton and shielded by the adjacent methoxy group. |
| ~3.90 |
s |
3H |
-OCH₃ |
Methoxy protons are isolated and appear as a singlet.[4] |
| ~1.52 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group result in a strong singlet.[5] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Causality and Expected Chemical Shifts
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbamate carbonyl carbon is significantly deshielded and appears far downfield. The carbons of the pyridine ring appear in the aromatic region, with their specific shifts determined by the electronic effects of the substituents. The carbons of the Boc group have highly characteristic shifts.[6]
Experimental Protocol
The protocol is similar to that for ¹H NMR, but requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon.
Data Interpretation
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
Assignment |
Rationale |
| ~162.5 |
C6 (Pyridine) |
Carbon bearing the electron-donating methoxy group, significantly deshielded. |
| ~153.5 |
C2 (Pyridine) |
Carbon attached to the carbamate nitrogen. |
| ~152.8 |
C=O (Carbamate) |
Carbonyl carbon in a carbamate environment.[6] |
| ~139.0 |
C4 (Pyridine) |
Aromatic CH carbon. |
| ~108.5 |
C5 (Pyridine) |
Aromatic CH carbon. |
| ~102.0 |
C3 (Pyridine) |
Aromatic CH carbon, shielded by the adjacent methoxy group. |
| ~80.5 |
-C (CH₃)₃ |
Quaternary carbon of the tert-butyl group.[7] |
| ~53.0 |
-OCH₃ |
Methoxy carbon.[4] |
| ~28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns, confirming its elemental composition.
Causality and Expected Ionization
Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically results in the formation of a protonated molecular ion, [M+H]⁺. The molecular formula C₁₁H₁₆N₂O₃ gives an exact mass of 224.1161 Da. Therefore, the primary ion observed in high-resolution mass spectrometry (HRMS) should be [M+H]⁺ at m/z 225.1239.
Experimental Protocol
Figure 3: General workflow for ESI-Mass Spectrometry.
Data Interpretation
Table 3: Predicted ESI-MS Data
| m/z (Theoretical) |
Ion Species |
Rationale |
| 225.1239 |
[M+H]⁺ |
Protonated molecular ion. The most abundant ion expected. |
| 247.1058 |
[M+Na]⁺ |
Sodium adduct, commonly observed in ESI-MS. |
| 169.0715 |
[M-C₄H₈+H]⁺ |
Loss of isobutylene from the Boc group, a characteristic fragmentation. |
| 125.0660 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.
Causality and Expected Absorption Bands
The energy of bond vibrations is determined by the bond strength and the masses of the connected atoms. The C=O bond of the carbamate is strong and will produce a sharp, intense absorption. The N-H bond vibration is also a highly characteristic feature.
Experimental Protocol
A small amount of the solid sample is placed directly on the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is then recorded, typically from 4000 to 400 cm⁻¹.
Data Interpretation
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) |
Vibration Type |
Functional Group |
Rationale |
| ~3350 |
N-H Stretch |
Carbamate |
A moderately sharp peak characteristic of a secondary amine in a carbamate. |
| 2980-2930 |
C-H Stretch |
tert-Butyl & -OCH₃ |
Aliphatic C-H stretching vibrations. |
| ~1715 |
C=O Stretch |
Carbamate |
Strong, sharp absorption typical for the Boc-group carbonyl.[1] |
| 1580-1450 |
C=C, C=N Stretch |
Pyridine Ring |
Aromatic ring stretching vibrations. |
| ~1250, ~1150 | C-O Stretch | Carbamate & Ether | Asymmetric and symmetric stretching of the C-O bonds. |
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
-
MS confirms the molecular weight (224.26 g/mol ) and elemental formula (C₁₁H₁₆N₂O₃).
-
IR confirms the presence of key functional groups: a carbamate (N-H at ~3350 cm⁻¹, C=O at ~1715 cm⁻¹) and an aromatic system.
-
¹³C NMR confirms the carbon skeleton, showing 11 distinct carbon environments, including the characteristic signals for the Boc group, the methoxy group, and the five carbons of the disubstituted pyridine ring.
-
¹H NMR provides the final and most detailed piece of the puzzle. It confirms the presence and ratio of all proton types (9H singlet for t-Bu, 3H singlet for -OMe, 3H for the aromatic system, 1H for the N-H). Crucially, the splitting pattern of the three aromatic protons (a triplet and two doublets) confirms the 2,6-substitution pattern on the pyridine ring.
Together, these four analytical techniques provide a self-validating and unambiguous confirmation of the structure of tert-Butyl (6-methoxypyridin-2-yl)carbamate.
Conclusion
This guide has detailed the foundational spectroscopic data for tert-Butyl (6-methoxypyridin-2-yl)carbamate. The presented ¹H NMR, ¹³C NMR, MS, and IR data provide a robust analytical signature for this compound. For scientists in organic synthesis and drug discovery, this information serves as an essential reference for confirming the identity, purity, and structural integrity of this versatile building block during its synthesis and use in subsequent reactions.
References
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